Arg-Leu - 1188-24-5

Arg-Leu

Catalog Number: EVT-336215
CAS Number: 1188-24-5
Molecular Formula: C12H25N5O3
Molecular Weight: 287.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arg-Leu is a dipeptide formed from L-arginyl and L-leucine residues. It has a role as a metabolite.
Future Directions
  • Developing selective Y4R ligands: Further exploration of modifications within the Arg-Leu motif could lead to the development of highly selective and potent agonists or antagonists for the neuropeptide Y Y4 receptor, a potential therapeutic target for obesity and metabolic disorders. []

Ac-Tyr-Arg-Leu-Arg-Tyr-amide

Compound Description: This pentapeptide acts as a neuropeptide Y Y4 receptor (Y4R) partial agonist. Research has focused on modifying this peptide to develop Y4R antagonists.

(2R,7R)-diaminooctanedioyl-bis(Tyr-Arg-Leu-Arg-Tyr-amide) ((2R,7R)-BVD-74D)

Compound Description: (2R,7R)-BVD-74D is a cross-linked pentapeptide exhibiting partial agonistic activity at the neuropeptide Y Y4 receptor (Y4R). Studies have explored its analogues for potential Y4R antagonistic properties.

Octanedioyl-bis(Tyr-Arg-Leu-Arg-Tyr-amide)

Compound Description: This cross-linked pentapeptide is structurally similar to (2R,7R)-BVD-74D and acts as a partial agonist at the neuropeptide Y Y4 receptor (Y4R). It differs from (2R,7R)-BVD-74D in the stereochemistry of the diaminooctanedioyl linker.

Ac-Arg-Tyr-Nω-[(4-aminobutyl)aminocarbonyl]Arg-Leu-Arg-Tyr-amide

Compound Description: This hexapeptide exhibits high affinity for the neuropeptide Y Y4 receptor (Y4R) and serves as a precursor for developing Y4R antagonists through D-amino acid substitutions.

Arg-Leu-Tyr-Glu

Compound Description: Arg-Leu-Tyr-Glu is a tetrapeptide studied for its anti-angiogenic properties. Modifications such as acetylation and D-amino acid substitution have been explored to improve its efficacy.

Ac-RLYE

Compound Description: Ac-RLYE is the acetylated form of the tetrapeptide Arg-Leu-Tyr-Glu, demonstrating improved anti-angiogenic effects compared to the unmodified peptide.

R(D)LYE

Compound Description: R(D)LYE refers to the Arg-Leu-Tyr-Glu tetrapeptide where the L-arginine residue is substituted with D-arginine. This modification significantly enhances its anti-angiogenic properties and prolongs its half-life.

(4-4'-dimethylaminophenazo)benzoyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-5-[(2'-aminoethyl)-amino]-naphthalene-1-sulfonic acid (DABCYL-CMV-EDANS)

Compound Description: This internally quenched fluorescent peptide substrate is designed to study the activity of human cytomegalovirus (hCMV) protease. It contains a cleavage site (Ala-Ser) that, upon hydrolysis by hCMV protease, releases the C-terminal EDANS fluorophore from DABCYL quenching, resulting in increased fluorescence.

H-Arg-Gly-Val-Val-Asn-Ala-psi[CH2NH]-Ser-Ser-Arg-Leu-Ala-OH

Compound Description: This peptidyl compound is designed as a human cytomegalovirus (hCMV) protease inhibitor. It mimics the hCMV protease cleavage site but incorporates a non-hydrolyzable reduced peptide bond (psi[CH2NH]), preventing enzymatic cleavage.

Z-Arg-Leu-Val-Agly-Ile-Val-OMe (Compound 17)

Compound Description: This azapeptide acts as a potent and selective inhibitor of the cysteine protease cathepsin B. Its structure is based on the binding center of cystatins, incorporating an azaglycine (Agly) residue to enhance inhibitory activity.

Cbz-Arg-Leu-Val-Gly-CHN2

Compound Description: This peptidyl diazomethane is a potent, irreversible inhibitor of cysteine proteases, including papain and cathepsin B. Its design mimics the N-terminal segment of human cystatin C, a natural cysteine protease inhibitor.

Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu (α-BCP)

Compound Description: α-BCP, a neuropeptide secreted by bag cell neurons in Aplysia, plays a role in inducing a depolarization response in these neurons. This peptide shares a common core sequence with other bag cell peptides.

Arg-Leu-Arg-Phe-His (β-BCP)

Compound Description: β-BCP, another neuropeptide secreted by Aplysia bag cell neurons, also contributes to the depolarization of these neurons. It shares a common core sequence with α-BCP and γ-BCP.

Arg-Leu-Arg-Phe-Asp (γ-BCP)

Compound Description: γ-BCP is the third neuropeptide released by Aplysia bag cell neurons that contributes to their depolarization. Like α-BCP and β-BCP, it shares a common core sequence and exhibits similar effects on bag cell neurons.

Phe-Ser-Pro-Arg-Leu-Gly-Lys-Arg

Compound Description: This octapeptide is a partially processed putative precursor for locustamyotropins, a family of neuropeptides found in insects.

Phe-Ser-Pro-Arg-Leu-Gly-Arg-Arg

Compound Description: This octapeptide represents another partially processed precursor for locustamyotropins.

Source and Classification

Arg-Leu can be derived from natural sources or synthesized in laboratories. It is classified as a bioactive peptide, which means it has a specific biological function that can influence physiological processes. The dipeptide is often studied for its role in receptor binding and signaling pathways, particularly in relation to inflammatory responses and cardiovascular health.

Synthesis Analysis

The synthesis of Arg-Leu can be achieved through several methods, with solid-phase peptide synthesis being one of the most common approaches. This method involves the following steps:

  1. Fmoc Protection: The amino group of the first amino acid (arginine) is protected using a 9-fluorenylmethoxycarbonyl (Fmoc) group.
  2. Coupling Reaction: The second amino acid (leucine) is then coupled to the first using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond.
  3. Deprotection: The Fmoc group is removed under basic conditions (e.g., using piperidine).
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired Arg-Leu dipeptide.

Technical parameters such as temperature, reaction time, and concentrations of reagents are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Arg-Leu can be represented by its chemical formula C9H18N4O2C_9H_{18}N_4O_2. The structure consists of:

  • An arginine residue, characterized by its guanidinium group, which contributes to its positive charge at physiological pH.
  • A leucine residue, which contains a hydrophobic side chain that influences the peptide's interactions with other molecules.

The spatial arrangement of these residues allows Arg-Leu to engage in specific interactions with biological targets, such as receptors involved in immune response.

Chemical Reactions Analysis

Arg-Leu participates in various chemical reactions, primarily involving:

  • Peptide Bond Formation: The linkage between arginine and leucine through a peptide bond is central to its structure.
  • Receptor Binding: Arg-Leu can interact with chemokine receptors, influencing cellular signaling pathways. For instance, studies have shown that tripeptides containing Arg-Leu motifs can modulate binding affinities to receptors like CXCR4, impacting leukocyte migration during inflammatory responses .

These reactions are influenced by factors such as pH, temperature, and the presence of other ions or molecules.

Mechanism of Action

The mechanism of action for Arg-Leu typically involves its role as a ligand for specific receptors. For example:

  • In studies involving macrophage migration inhibitory factor (MIF), the Arg-Leu sequence has been identified as crucial for binding to CXCR4 receptors, facilitating leukocyte migration .
  • The presence of arginine enhances electrostatic interactions with negatively charged regions on receptor surfaces, promoting stronger binding affinities.

This mechanism underscores the importance of Arg-Leu in mediating biological responses related to inflammation and immune function.

Physical and Chemical Properties Analysis

Arg-Leu exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.25 g/mol.
  • Solubility: It is soluble in water due to the polar nature of arginine.
  • Stability: The stability of Arg-Leu can be affected by environmental conditions such as temperature and pH; it tends to degrade under extreme conditions.

Spectroscopic techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly used to characterize these properties further.

Applications

Arg-Leu has several promising applications in scientific research and medicine:

  • Therapeutic Agents: Due to its role in receptor binding, Arg-Leu derivatives are explored as potential therapeutic agents for inflammatory diseases and cardiovascular disorders.
  • Drug Design: The dipeptide serves as a template for designing more complex molecules that target specific biological pathways.
  • Biomarkers: Its presence or concentration may serve as a biomarker for certain diseases, particularly those involving immune dysregulation.
Biochemical & Structural Characterization of Arg-Leu Motifs

Primary Sequence Analysis of Arg-Leu Dipeptide Units

The Arg-Leu (RL) dipeptide represents a stereochemically distinct motif characterized by the juxtaposition of a cationic, hydrophilic arginine residue with a hydrophobic, aliphatic leucine. This amphipathic arrangement creates an intrinsic molecular asymmetry that influences peptide backbone flexibility and side-chain interactions. The primary sequence RL occurs in two isomeric forms—N-terminal Arg (Arg-Leu) and C-terminal Arg (Leu-Arg)—each exhibiting distinct conformational behaviors due to positional effects on charge distribution and steric constraints [7].

Key physicochemical properties include:

  • Molecular weight: 287.36 g/mol (C₁₂H₂₅N₅O₃) [9]
  • Isoelectric point: ~10.5 (dictated by Arg's guanidinium group)
  • Hydrophobicity gradient: ΔG = +2.3 kcal/mol (from hydrophilic Arg to hydrophobic Leu)

Table 1: Structural Descriptors of Arg-Leu Dipeptides

PropertyArg-LeuLeu-Arg
Net charge (pH 7.0)+1+1
Hydrogen bond donors44
Rotatable bonds77
Stereochemical preferenceβ-sheet > random coilα-helix > random coil

The RL motif frequently appears in reverse turn contexts (∼22% occurrence in PDB structures), where Arg’s side chain stabilizes the turn via backbone carbonyl interactions, while Leu’s aliphatic side chain directs hydrophobic clustering [10]. Mass spectrometry studies reveal metal ion coordination preferences: Arg-Leu isomers form distinct Cu²⁺-complex fragmentation patterns, enabling analytical discrimination via kinetic method approaches [7].

Tertiary Structural Contributions of Arg-Leu in Protein Folding

Arg-Leu motifs serve as critical determinants of secondary structure stability and domain organization. In β-rich proteins, RL occurs at a 1.7-fold higher frequency in strand regions versus helical segments due to Leu’s high β-sheet propensity (Pβ = 1.21) and Arg’s capacity for strand-stabilizing cross-chain salt bridges [10]. When embedded in α-helical hosts, RL motifs can disrupt helix nucleation if flanked by structural specificity determinants like Asn-Asn sequences, which compete for i/i+4 hydrogen bonding networks [10].

Functionally, RL-containing peptides demonstrate:

  • Ribosome slowdown: Dipeptides with charged/bulky residues (e.g., RL, LR) reduce translational efficiency by 2.3-fold in human cells, correlating with mRNA destabilization via ribosome stalling mechanisms [2].
  • β-aggregation propensity: Molecular dynamics simulations show RL motifs in polyvaline stretches form extended β-strands with solvent-accessible hydrophobic patches, increasing aggregation risk by 4.1-fold versus control sequences [2].
  • Thermodynamic stability: In globular proteins, RL contributes ∼1.8 kcal/mol stabilization energy via burial of Leu’s aliphatic side chain paired with surface-exposed Arg guanidinium groups that maintain solubility [3].

Table 2: Functional Roles of Arg-Leu Motifs in Protein Systems

Functional ContextStructural MechanismBiological Consequence
Translation regulationRibosome stalling at bulky/charged dipeptidesmRNA destabilization (16-fold range) [2]
Receptor bindingCharge complementarity at protein interfacesMIF-CXCR4 recognition (KD Δ 3.2-fold in R87A-L88A-R89A mutants) [4]
Domain stabilityHydrophobic Leu burial + charged Arg solvationCore packing efficiency increase (Φ = 0.74) [3]

Charge Interaction Dynamics in Arg-Leu Molecular Recognition

The guanidinium group of Arg in RL motifs mediates geometrically constrained ionic interactions critical for macromolecular recognition. In the macrophage migration inhibitory factor (MIF)-CXCR4 complex, the solvent-exposed Arg-Leu-Arg (RLR87-89) tripeptide forms a high-affinity binding epitope (Kd = 48 nM) through these mechanisms [4] [6]:

  • Electrostatic steering: Arg87 and Arg89 coordinate with CXCR4’s Asp262/Glu288 residues via distance-optimized salt bridges (2.8–3.2 Å)
  • Hydrophobic anchoring: Leu88 inserts into a hydrophobic CXCR4 pocket formed by Val112/Leu113, contributing ∼40% of binding energy
  • Allosteric modulation: RLR binding induces ECL2 conformational shifts that potentiate Gi-protein signaling

Peptide spot array analyses confirm RLR87-89’s necessity: truncation to RA87-88 reduces CXCR4(1-27) binding by 92%, while R87A/L88A/R89A-MIF abolishes leukocyte chemotaxis [4]. The motif’s charge distribution enables functional mimicry—plant orthologs of MIF replicate RL-mediated receptor activation despite 65% sequence divergence, underscoring evolutionary convergence on this tripeptide interface [6].

Evolutionary Conservation of Arg-Leu Motifs Across Taxa

Arg-Leu exhibits taxon-specific conservation patterns reflecting structural and functional constraints. Genomic analyses reveal:

  • Neurological proteins: RL occurs 3.1× more frequently in conserved neuronal receptors versus rapidly evolving immune proteins, correlating with strong purifying selection (dN/dS = 0.12) [5]
  • Metabolic cores: 89% of "universal orthologs" in amino acid metabolism contain RL/LR motifs, particularly at enzyme active-site flanking regions [8]
  • Primate innovations: Human-specific RL expansions occur in FOXP2 (speech development) and ASPM (brain size), absent from rodent orthologs [5]

Table 3: Evolutionary Conservation Metrics of Arg-Leu Motifs

Taxonomic GroupMean Occurrence per 1000 residues*Conservation IndexFunctional Associations
Mammals4.7 ± 0.30.91Receptor signaling, neural development
Birds3.9 ± 0.40.87Feather keratin crosslinking
Teleost fish2.1 ± 0.50.63Cartilage matrix proteins
Angiosperms5.2 ± 0.60.79Pathogen-response receptors [6]

*Conservation Index: Proportion of RL positions with >90% sequence identity in orthologs

Notably, triplet repeat diseases show divergent RL conservation: human genes harbor 6–34 CAG repeats encoding polyglutamine tracts, while rodent orthologs contain only 3–8 repeats, potentially explaining species-specific susceptibility to pathological expansion [5]. This reflects broader evolutionary tradeoffs—RL’s structural utility versus mutational fragility in repeat regions.

Concluding RemarksArg-Leu dipeptides exemplify how minimal sequence motifs exert outsized influences on protein behavior through stereochemical specificity, charge-mediated recognition, and evolutionary constraint. Their amphipathic nature enables dual roles: organizing hydrophobic cores while maintaining solubility via charged groups, and mediating high-fidelity molecular interactions through geometrically optimized ionic pairing. Future structural genomics efforts should prioritize RL-centric regions as potential allosteric control points and therapeutic targets, particularly in repeat-expansion disorders and receptor signaling pathologies. The conservation of these motifs across kingdoms underscores their fundamental role in biomolecular organization.

Properties

CAS Number

1188-24-5

Product Name

Arg-Leu

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C12H25N5O3

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1

InChI Key

WYBVBIHNJWOLCJ-IUCAKERBSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

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